Cas no 2168043-72-7 (2-bromopropyl 2,2-difluoroacetate)

2-bromopropyl 2,2-difluoroacetate 化学的及び物理的性質
名前と識別子
-
- 2-bromopropyl 2,2-difluoroacetate
- EN300-1478560
- 2168043-72-7
-
- インチ: 1S/C5H7BrF2O2/c1-3(6)2-10-5(9)4(7)8/h3-4H,2H2,1H3
- InChIKey: IKZBRDRFONCAMW-UHFFFAOYSA-N
- ほほえんだ: BrC(C)COC(C(F)F)=O
計算された属性
- せいみつぶんしりょう: 215.95975g/mol
- どういたいしつりょう: 215.95975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 26.3Ų
2-bromopropyl 2,2-difluoroacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478560-50mg |
2-bromopropyl 2,2-difluoroacetate |
2168043-72-7 | 50mg |
$612.0 | 2023-09-28 | ||
Enamine | EN300-1478560-1000mg |
2-bromopropyl 2,2-difluoroacetate |
2168043-72-7 | 1000mg |
$728.0 | 2023-09-28 | ||
Enamine | EN300-1478560-2500mg |
2-bromopropyl 2,2-difluoroacetate |
2168043-72-7 | 2500mg |
$1428.0 | 2023-09-28 | ||
Enamine | EN300-1478560-2.5g |
2-bromopropyl 2,2-difluoroacetate |
2168043-72-7 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1478560-10.0g |
2-bromopropyl 2,2-difluoroacetate |
2168043-72-7 | 10g |
$3131.0 | 2023-06-06 | ||
Enamine | EN300-1478560-0.25g |
2-bromopropyl 2,2-difluoroacetate |
2168043-72-7 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1478560-10000mg |
2-bromopropyl 2,2-difluoroacetate |
2168043-72-7 | 10000mg |
$3131.0 | 2023-09-28 | ||
Enamine | EN300-1478560-5.0g |
2-bromopropyl 2,2-difluoroacetate |
2168043-72-7 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1478560-100mg |
2-bromopropyl 2,2-difluoroacetate |
2168043-72-7 | 100mg |
$640.0 | 2023-09-28 | ||
Enamine | EN300-1478560-1.0g |
2-bromopropyl 2,2-difluoroacetate |
2168043-72-7 | 1g |
$728.0 | 2023-06-06 |
2-bromopropyl 2,2-difluoroacetate 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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9. Book reviews
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
2-bromopropyl 2,2-difluoroacetateに関する追加情報
Introduction to 2-bromopropyl 2,2-difluoroacetate (CAS No. 2168043-72-7)
2-bromopropyl 2,2-difluoroacetate, identified by its Chemical Abstracts Service number CAS No. 2168043-72-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by the presence of both bromine and fluorine substituents, which contribute to its unique reactivity and potential applications in synthetic chemistry and drug development.
The molecular structure of 2-bromopropyl 2,2-difluoroacetate consists of a propyl chain terminated by a bromine atom, with a difluoroacetate functional group attached to the second carbon. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the difluoroacetate group can be hydrolyzed to form carboxylic acids or esterified to introduce other functional moieties.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. The incorporation of fluorine atoms into drug candidates has been shown to improve their pharmacokinetic profiles, leading to more effective therapeutic agents. 2-bromopropyl 2,2-difluoroacetate serves as a versatile building block for the synthesis of fluorinated peptides, small molecules, and biologics. Its utility in constructing complex scaffolds has been explored in various research studies aimed at developing novel treatments for diseases such as cancer, inflammation, and infectious disorders.
One of the most compelling applications of CAS No. 2168043-72-7 is in the field of medicinal chemistry. Researchers have leveraged its reactivity to develop novel inhibitors targeting specific enzymatic pathways implicated in disease progression. For instance, studies have demonstrated its role in synthesizing potent kinase inhibitors by serving as a precursor for fluorinated analogs known to exhibit improved binding affinities and selectivity. The ability to modify both the bromine and difluoroacetate moieties allows for fine-tuning of physicochemical properties, enabling the optimization of drug-like characteristics.
The synthetic utility of 2-bromopropyl 2,2-difluoroacetate extends beyond pharmaceuticals into materials science and agrochemicals. Its incorporation into polymers and coatings can enhance thermal stability and chemical resistance, making it valuable for high-performance materials. Additionally, fluorinated compounds are increasingly being used in crop protection agents due to their efficacy in pest control while maintaining environmental safety profiles.
Recent advancements in synthetic methodologies have further expanded the applications of CAS No. 2168043-72-7. Transition-metal-catalyzed reactions have enabled efficient transformations of this compound into highly functionalized derivatives with precision and high yields. These techniques have opened new avenues for exploring its potential in drug discovery pipelines, allowing chemists to access previously inaccessible molecular architectures.
The demand for high-purity 2-bromopropyl 2,2-difluoroacetate has also driven improvements in manufacturing processes. Modern synthetic routes focus on minimizing side reactions and maximizing yield while adhering to stringent quality control measures. This ensures that researchers receive materials suitable for sensitive applications such as biological assays and clinical trials.
In conclusion,CAS No. 2168043-72-7 represents a critical intermediate with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool for chemists seeking to develop innovative solutions in medicine, materials science, and beyond. As research continues to uncover new applications for fluorinated compounds,2-bromopropyl 2,2-difluoroacetate is poised to remain at the forefront of chemical innovation.
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